N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide
Description
N-[(Adamantan-1-yl)methyl]piperidine-1-carboxamide is a synthetic compound featuring a rigid adamantane scaffold linked via a methylene group to a piperidine carboxamide moiety. Adamantane derivatives are renowned for their lipophilicity, metabolic stability, and ability to penetrate biological membranes, making them valuable in medicinal chemistry . The carboxamide linkage distinguishes it from sulfur-containing analogs (e.g., thiocarbamides), which may influence bioavailability and target interactions .
Properties
IUPAC Name |
N-(1-adamantylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-16(19-4-2-1-3-5-19)18-12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,1-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKICHQAQVSIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide typically involves the amidation of adamantane derivatives with piperidine carboxylic acids. One common method includes the reaction of adamantanecarboxylic acid with piperidine in the presence of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) . The reaction is usually carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions. The use of catalysts and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or piperidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
Antiviral Properties
One of the most notable applications of N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide derivatives is their antiviral activity, particularly against influenza A virus. Research has shown that certain adamantane derivatives can inhibit the M2 ion channel of the virus, which is critical for viral replication.
Case Study: Influenza A Virus Inhibition
A study demonstrated that novel 4-(1-adamantyl)piperidine derivatives exhibited dual binding capabilities to both wild-type and mutant M2 channels of the influenza A virus. These compounds were synthesized and tested for their ability to block viral replication effectively. The results indicated that modifications to the piperidine structure significantly influenced their inhibitory potency, with some derivatives achieving over 90% inhibition against specific strains of the virus【2】【6】.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Adamantane-based compounds have shown promise in targeting various cancer types due to their ability to induce apoptosis and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has highlighted the cytotoxic effects of adamantane derivatives against several human cancer cell lines, including breast and colon cancer. For instance, a study found that certain piperidine derivatives demonstrated significant apoptotic effects in cancer cells, suggesting their potential as therapeutic agents【6】【9】. The incorporation of the adamantyl group was found to enhance biological activity due to increased lipophilicity, allowing better cell membrane penetration【6】.
Drug Design and Development
The unique structural properties of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of selective inhibitors for diseases like HIV and other viral infections.
Case Study: Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of adamantane derivatives as inhibitors of ADAM17, an enzyme implicated in several diseases. These studies focus on modifying the piperidine ring and evaluating the resulting compounds' biological activities【5】【6】. The findings suggest that specific substitutions can lead to enhanced selectivity and potency against desired targets.
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antiviral | Adamantane derivatives | Effective inhibitors of influenza A M2 channels; significant inhibition rates observed【2】【6】. |
| Anticancer | Piperidine derivatives | Induced apoptosis in cancer cell lines; enhanced activity with adamantyl substitution【6】【9】. |
| Drug Design | Selective enzyme inhibitors | Optimizations through SAR studies; potential for targeting ADAM17 and other enzymes【5】【6】. |
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied as a potential agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in regulating neurotransmitter release and signaling .
Comparison with Similar Compounds
Key Observations:
- Thiocarbamoyl vs. Carboxamide Linkage : Thiocarbamoyl derivatives (e.g., compounds in ) exhibit enhanced antimicrobial activity but reduced metabolic stability compared to carboxamides due to sulfur’s susceptibility to oxidation.
- Heterocycle Substitution : Piperidine (6-membered ring) vs. morpholine/piperazine analogs (e.g., ) alters steric and electronic profiles, impacting receptor binding. For instance, morpholine derivatives in showed potent hypoglycemic effects, while indazole carboxamides in targeted CB1 receptors.
- Adamantane Positioning : Adamantane at the piperidine C2 position () vs. methylene-linked C1 (target compound) may influence conformational flexibility and membrane penetration.
Biological Activity
N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound features an adamantane core, known for its rigidity and ability to enhance the bioavailability of drugs. The piperidine ring contributes to the compound's pharmacological profile, while the carboxamide functionality may facilitate interactions with biological targets. This combination suggests a diverse range of biological activities.
Antimicrobial Properties
Research indicates that adamantane derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that related compounds possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural modifications in these derivatives can significantly influence their antimicrobial efficacy .
Anti-inflammatory Effects
Compounds with similar structural frameworks have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory pathways. Preliminary studies suggest that this compound may similarly affect these pathways, warranting further investigation into its anti-inflammatory potential .
Hypoglycemic Activity
Adamantane-based compounds have also been explored for their hypoglycemic effects. For example, derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucose metabolism. Molecular docking studies indicate that this compound may interact favorably with this target, suggesting potential applications in managing type 2 diabetes .
Case Studies and Research Findings
- Molecular Docking Studies :
- Synthesis and Evaluation :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(adamantane)-4-(pyridin-thio)methylpiperidine | Adamantane core with thioether linkage | Antimicrobial, anti-inflammatory |
| 4-(pyridin-2-ylthio)methylpiperidine | Lacks adamantane moiety | Moderate antimicrobial activity |
| N,N'-bis(1-adamantyl)piperazine | Dual adamantane structure | Broad-spectrum antibacterial activity |
This table illustrates how variations in structure can lead to different biological activities among related compounds.
Q & A
Basic: What synthetic methodologies are commonly employed for N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-adamantylisothiocyanate can react with piperidine derivatives in ethanol under reflux, followed by purification via recrystallization or column chromatography . Key steps include monitoring reaction progress using TLC and verifying purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
Advanced: How can X-ray crystallography be optimized to resolve structural ambiguities in adamantane-containing carboxamides?
Answer:
Crystallization in non-polar solvents (e.g., ethanol/water mixtures) often yields suitable single crystals. Data collection at low temperatures (e.g., 200 K) reduces thermal motion artifacts. Use of the SHELX suite (e.g., SHELXL for refinement) enables precise determination of space groups (e.g., monoclinic P2₁/n) and cell parameters (e.g., a = 6.4855 Å, β = 92.014°) . Hydrogen bonding networks and intermolecular interactions (e.g., N–H⋯S) should be analyzed to validate packing stability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FTIR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, adamantane C–H stretches at 2900 cm⁻¹) .
- NMR : ¹H NMR identifies methylene bridges in adamantane (δ ~1.6–2.1 ppm) and piperidine protons (δ ~2.3–3.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 276.37 for analogous piperidine derivatives) .
Advanced: How do structural modifications at the adamantane or piperidine moieties influence biological activity?
Answer:
- Adamantane Modifications : Substitution at the adamantane bridgehead (e.g., hydroxylation) enhances metabolic stability and bioavailability, as seen in DPP-IV inhibitors .
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., fluorine) can alter binding affinity to microbial targets, as demonstrated in antimicrobial studies of pyrido[2,3-d]pyrimidine derivatives .
- SAR Analysis : Computational docking (e.g., AutoDock) paired with in vitro assays (MIC values) identifies critical pharmacophores .
Basic: What in vitro assays are recommended for evaluating antimicrobial activity?
Answer:
- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against clinically isolated strains (e.g., S. aureus, E. coli) .
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24–48 hours.
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only negative controls .
Advanced: How can discrepancies between computational predictions and experimental bioactivity data be reconciled?
Answer:
- Solvent Effects : MD simulations incorporating explicit solvent models (e.g., TIP3P water) improve docking accuracy.
- Conformational Flexibility : Free-energy perturbation (FEP) calculations account for piperidine ring puckering or adamantane rigidity .
- Experimental Validation : Re-test synthesized analogs with divergent substituents to refine QSAR models .
Advanced: What strategies elucidate hydrogen bonding and π-stacking interactions in the crystal lattice?
Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H⋯O, N–H⋯S) using CrystalExplorer .
- Density Functional Theory (DFT) : Calculates interaction energies for key dimeric pairs observed in the crystal structure .
- Temperature-Dependent Crystallography : Identifies dynamic interactions by comparing datasets at 100 K vs. 298 K .
Basic: What challenges arise in achieving high synthetic purity, and how are they addressed?
Answer:
- Byproduct Formation : Adamantane’s rigidity may lead to steric hindrance, requiring excess reagents or prolonged reaction times .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization in ethanol removes unreacted starting materials.
- Analytical Validation : Purity >95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the adamantane group enhance metabolic stability in therapeutic candidates?
Answer:
Adamantane’s lipophilic, bulky structure reduces oxidative metabolism by cytochrome P450 enzymes. In DPP-IV inhibitors, this prolongs half-life and improves oral bioavailability . Comparative studies with non-adamantane analogs show 2–3× lower clearance rates in hepatic microsomal assays .
Advanced: How to design experiments assessing this compound’s potential as a DPP-IV inhibitor?
Answer:
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant DPP-IV .
- Selectivity Screening : Test against related proteases (DPP-8, DPP-9) to avoid off-target effects.
- In Vivo Models : Administer to diabetic rodents and monitor glucose tolerance post-prandially .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
